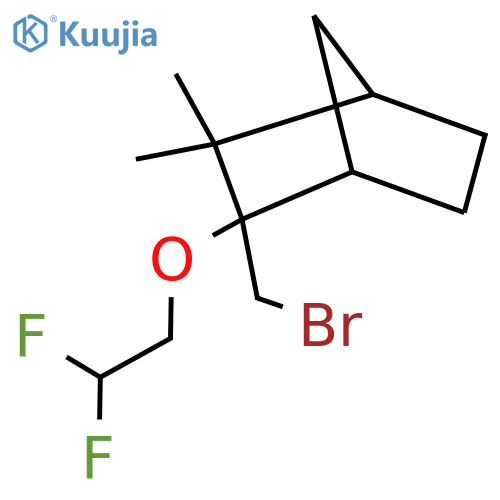Cas no 1599382-70-3 (2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)

1599382-70-3 structure
商品名:2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane 化学的及び物理的性質
名前と識別子
-
- 2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane
- EN300-1133861
- 1599382-70-3
- 2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane
-
- インチ: 1S/C12H19BrF2O/c1-11(2)8-3-4-9(5-8)12(11,7-13)16-6-10(14)15/h8-10H,3-7H2,1-2H3
- InChIKey: SRMGWZJHUBBMLV-UHFFFAOYSA-N
- ほほえんだ: BrCC1(C2CCC(C2)C1(C)C)OCC(F)F
計算された属性
- せいみつぶんしりょう: 296.05873g/mol
- どういたいしつりょう: 296.05873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 9.2Ų
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133861-1.0g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1133861-2.5g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1133861-0.1g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1133861-1g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1133861-0.05g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1133861-10.0g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1133861-5.0g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1133861-0.25g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1133861-10g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 10g |
$4545.0 | 2023-10-26 | |
| Enamine | EN300-1133861-0.5g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 0.5g |
$1014.0 | 2023-10-26 |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane 関連文献
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
1599382-70-3 (2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane) 関連製品
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
